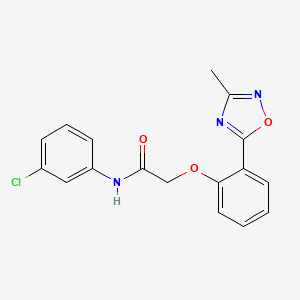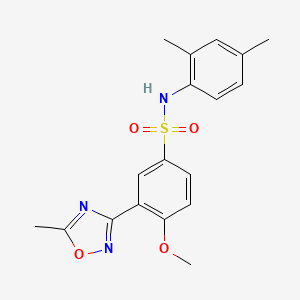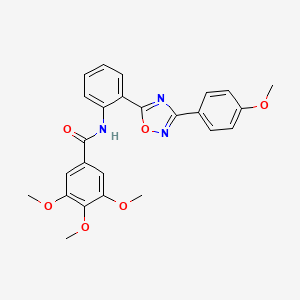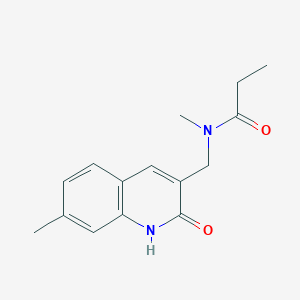
N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide acts as a selective inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of various cytokines. By inhibiting JAK3, N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide prevents the activation of downstream signaling pathways, which ultimately leads to the suppression of T-cell activation and the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma, and increase the production of anti-inflammatory cytokines, such as interleukin-4 and interleukin-10. Additionally, N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to reduce the number of activated T-cells and inhibit their migration to inflamed tissues. These effects ultimately lead to the suppression of the immune response and the alleviation of inflammatory symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its ability to selectively target JAK3, which reduces the risk of off-target effects. Additionally, N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has a relatively long half-life, which allows for less frequent dosing in clinical applications. However, N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been found to exhibit dose-dependent toxicities, such as an increased risk of infections and malignancies. These limitations must be taken into consideration when designing experiments and clinical trials.
Direcciones Futuras
There are several future directions for the research and development of N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as inflammatory bowel disease, asthma, and lupus. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in clinical applications. Finally, the development of more selective JAK3 inhibitors with improved pharmacokinetic profiles may lead to the development of more effective treatments for autoimmune diseases and other inflammatory conditions.
In conclusion, N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a chemical compound that has shown promising potential for the treatment of autoimmune diseases and other inflammatory conditions. Its selective inhibition of JAK3 and its ability to suppress the immune response make it a promising candidate for clinical applications. However, its limitations and potential toxicities must be taken into consideration when designing experiments and clinical trials. Further research is needed to fully understand the safety and efficacy of N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in clinical applications and to develop more effective treatments for autoimmune diseases and other inflammatory conditions.
Métodos De Síntesis
N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized through a multi-step synthetic route, which involves the condensation of 3-chlorobenzoic acid with 2-(3-methyl-1,2,4-oxadiazol-5-yl)phenol to form an intermediate. This intermediate is then coupled with 2-(2-chloroethoxy)acetic acid to form the final product, N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. The purity of the compound can be improved through various purification techniques, such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune diseases, organ transplant rejection, and cancer. It has been found to exhibit immunosuppressive effects by inhibiting the activation of T-cells and the production of pro-inflammatory cytokines. This makes it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c1-11-19-17(24-21-11)14-7-2-3-8-15(14)23-10-16(22)20-13-6-4-5-12(18)9-13/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPHEWPVBCGHIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712716.png)
![N-(butan-2-yl)-N'-[(furan-2-yl)methyl]ethanediamide](/img/structure/B7712717.png)








![5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712783.png)